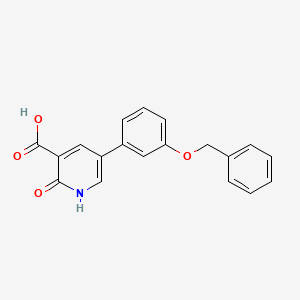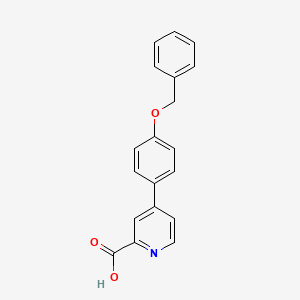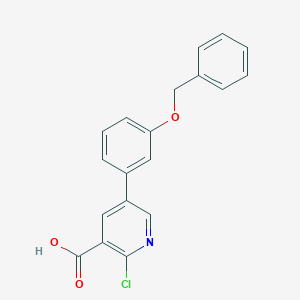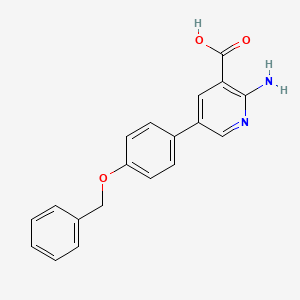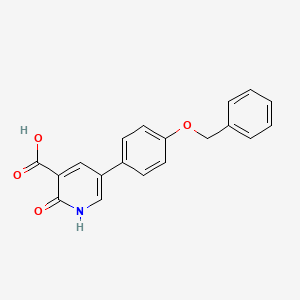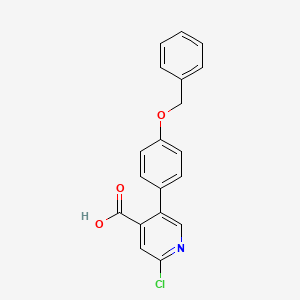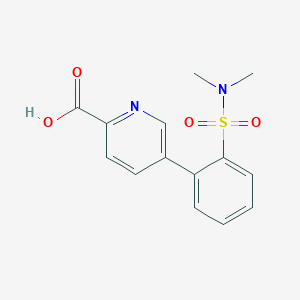
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (5-DMS-PPA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been explored for its potential to act as a catalyst in chemical reactions, to enhance the efficiency of laboratory experiments, and to provide insight into biochemical and physiological processes.
科学研究应用
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been explored as a catalyst for chemical reactions, including the synthesis of organic compounds, as well as for its potential to enhance the efficiency of laboratory experiments. It has also been studied for its ability to provide insight into biochemical and physiological processes.
作用机制
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood, however it is believed to act as a catalyst in chemical reactions by increasing the rate of reaction. It is also believed to enhance the efficiency of laboratory experiments by increasing the yield of the desired product.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential to provide insight into biochemical and physiological processes. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase, which can play a role in the regulation of various biological processes. It has also been found to act as an agonist of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors, which can play a role in the regulation of neurotransmission.
实验室实验的优点和局限性
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and is not known to cause adverse effects in humans. However, 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be expensive and can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for the study of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. It could be further explored for its potential to act as a catalyst in chemical reactions, as well as for its potential to enhance the efficiency of laboratory experiments. It could also be studied for its potential to provide insight into biochemical and physiological processes. Additionally, it could be further studied for its potential to act as an inhibitor or agonist of certain enzymes or receptors. Finally, it could be further explored for its potential applications in drug development and other areas of scientific research.
合成方法
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step is the reaction of dimethylsulfamoyl chloride with picolinic acid, which yields 5-chloro-2-dimethylsulfamoylphenylpicolinic acid. This is then reacted with sodium hydroxide, resulting in the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. The compound can also be synthesized from the reaction of dimethylsulfamoyl chloride and p-chloroaniline, which yields 5-chloro-2-dimethylsulfamoylphenyl aniline. This is then reacted with picolinic acid, resulting in 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.
属性
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-12(14(17)18)15-9-10/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPJVGAAXLULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


